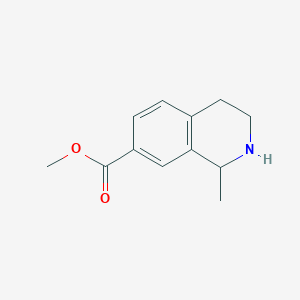
Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its presence in various plants and animals, including the human brain . This compound has garnered interest due to its potential neuroprotective and antidepressant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate typically involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde or α-keto acid . The reaction conditions often include acidic environments, such as the presence of hydrochloric acid at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the Pictet-Spengler reaction under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its role in neurotransmitter function and neuroprotection.
Medicine: Investigated for its potential in treating neurodegenerative diseases and depression.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters . By inhibiting these enzymes, the compound increases the levels of neurotransmitters like dopamine and serotonin in the brain, contributing to its antidepressant and neuroprotective effects . Additionally, it has free radical scavenging properties and antagonizes the glutamatergic system, further enhancing its neuroprotective capabilities .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its presence in various biological systems.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A closely related compound with similar neuroprotective properties.
6-Bromo-1,2,3,4-tetrahydroisoquinoline: Another derivative with potential pharmacological applications.
Uniqueness
Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate stands out due to its specific structural modifications, which enhance its pharmacological properties, particularly its ability to inhibit MAO enzymes and provide neuroprotection .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-8-11-7-10(12(14)15-2)4-3-9(11)5-6-13-8/h3-4,7-8,13H,5-6H2,1-2H3 |
InChI Key |
FECPVEISYOJZBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1)C=CC(=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















